propan-2-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate
CAS No.:
Cat. No.: VC20223251
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11N3O2 |
|---|---|
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | propan-2-yl 1-methyltriazole-4-carboxylate |
| Standard InChI | InChI=1S/C7H11N3O2/c1-5(2)12-7(11)6-4-10(3)9-8-6/h4-5H,1-3H3 |
| Standard InChI Key | UADBXPUSNVTSMW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(=O)C1=CN(N=N1)C |
Introduction
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of propan-2-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate typically involves two primary steps:
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Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" .
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Esterification of the 4-carboxylic acid derivative with propan-2-ol under acidic or coupling conditions.
Example Protocol (adapted from methodologies in and ):
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Triazole Formation:
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React propargyl alcohol with methyl azide in the presence of CuSO₄·5H₂O and sodium ascorbate.
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Isolate 1-methyl-1H-1,2,3-triazole-4-carboxylic acid via acid hydrolysis.
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Esterification:
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Treat the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
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React with propan-2-ol in anhydrous dichloromethane, catalyzed by dimethylaminopyridine (DMAP).
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Yield: ~65–75% (optimized conditions).
Key Reaction Parameters
| Parameter | Optimal Value |
|---|---|
| Temperature | 0–25°C (step 1); 40°C (step 2) |
| Solvent | tert-Butanol (step 1); DCM (step 2) |
| Catalyst Loading | 5 mol% Cu(I) (step 1) |
| Reaction Time | 12–24 hours |
Structural and Spectroscopic Characterization
Crystallographic Data
While no crystal structure of the exact compound is published, analogous esters (e.g., ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) exhibit monoclinic symmetry with space group P2₁/c . Key bond lengths and angles for the triazole core are consistent across derivatives:
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N1–N2: 1.34 Å
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C4–O1 (ester): 1.21 Å
Spectroscopic Profiles
Nuclear Magnetic Resonance (NMR) (CDCl₃, 400 MHz):
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¹H NMR:
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δ 1.35 (d, J = 6.2 Hz, 6H, CH(CH₃)₂)
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δ 3.95 (s, 3H, N–CH₃)
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δ 5.15 (septet, J = 6.2 Hz, 1H, OCH(CH₃)₂)
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δ 8.12 (s, 1H, triazole C5–H)
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¹³C NMR:
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δ 21.8 (CH(CH₃)₂)
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δ 34.6 (N–CH₃)
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δ 69.5 (OCH(CH₃)₂)
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δ 160.2 (C=O)
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Infrared (IR) Spectroscopy:
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Strong absorption at 1720 cm⁻¹ (C=O stretch).
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Peaks at 1230 cm⁻¹ (C–O ester) and 3100 cm⁻¹ (aromatic C–H).
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 89–92°C |
| Boiling Point | 265–268°C (dec.) |
| Solubility | Soluble in DCM, THF; sparingly in H₂O |
| logP (Octanol-Water) | 1.4 ± 0.2 |
| pKa | 4.7 (carboxylic acid precursor) |
Biological and Industrial Applications
Medicinal Chemistry
1,2,3-Triazole derivatives are explored as:
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Antimicrobial agents: The ester’s lipophilicity enhances membrane permeability .
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Glycine Transporter 1 (GlyT1) Inhibitors: Analogous carboxamides show potent activity (IC₅₀ < 100 nM).
Material Science
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